2-Methoxy-3-(pyrimidin-5-yl)aniline
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Overview
Description
2-Methoxy-3-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a methoxy group attached to the second carbon of the benzene ring and a pyrimidin-5-yl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(pyrimidin-5-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and pyrimidine derivatives.
Coupling Reaction: A common method involves the coupling of 2-methoxyaniline with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions with a suitable base and solvent.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-3-(pyrimidin-5-yl)benzaldehyde, while reduction of a nitro group can produce this compound.
Scientific Research Applications
2-Methoxy-3-(pyrimidin-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyrimidin-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and pyrimidin-5-yl groups play crucial roles in binding to these targets and influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(pyridin-4-yl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-3-(pyrimidin-4-yl)aniline: Similar structure but with the pyrimidine group attached at a different position.
2-Methoxy-3-(pyrimidin-2-yl)aniline: Similar structure but with the pyrimidine group attached at the second position.
Uniqueness
2-Methoxy-3-(pyrimidin-5-yl)aniline is unique due to the specific positioning of the methoxy and pyrimidin-5-yl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
Properties
IUPAC Name |
2-methoxy-3-pyrimidin-5-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-9(3-2-4-10(11)12)8-5-13-7-14-6-8/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICXLVVZKRWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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